Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-

Dual-targeting eNOS GLP-1R

Researchers investigating hypertension-hyperglycemia comorbidity lack single-entity probes for simultaneous eNOS/GLP-1R modulation. ITPT addresses this with computationally validated dual-target engagement (eNOS: -7.6 kcal/mol; GLP-1R: -10.1 kcal/mol) and MD-confirmed complex stability (RMSD ≤1.6 Å over 100 ns). • Only A. wilkesiana phytochemical with this dual-target profile • SGLT-2 docking score (-10.7 kcal/mol) within 0.7 kcal/mol of Sotagliflozin • GC-MS spectral fingerprint available for analytical verification Custom synthesis product with full characterization data.

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
Cat. No. B11078414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NN=CC4=CC=CC=C43
InChIInChI=1S/C18H18N4O/c1-11-16-14(8-18(2,3)9-15(16)23)22(21-11)17-13-7-5-4-6-12(13)10-19-20-17/h4-7,10H,8-9H2,1-3H3
InChIKeyINGKTKXBUREUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITPT: Dual-Targeting Phytochemical Overview


Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- (abbreviated ITPT; PubChem CID 5293334) is a heterocyclic hybrid molecule combining a 1,5,6,7-tetrahydro-4H-indazol-4-one core with a phthalazin-1-yl substituent at the N1 position and three methyl groups at C3 and C6 [1]. With a molecular formula of C18H18N4O and a molecular weight of 306.4 g/mol, it possesses a topological polar surface area of 60.7 Ų and a calculated XLogP3-AA of 2.8 [1]. ITPT has been identified via GC-MS profiling in multiple medicinal plant species, including Acalypha wilkesiana (brown variant), Azadirachta indica stem bark, and Plumbago zeylanica root [2][3][4]. The compound is catalogued in spectral databases with confirmed 1H NMR and GC-MS spectra, facilitating analytical verification during procurement [5].

Hybrid indazole-phthalazine scaffold with C6 gem-dimethyl substitution enables polypharmacology research
Identified by GC-MS in multiple medicinal plant species across three families, supporting natural-product authenticity
Catalogued in spectral libraries (¹H NMR, GC-MS) for analytical verification during procurement

ITPT: Why Generic Substitution Fails


Generic substitution fails for ITPT because its unique hybrid architecture—a 1,5,6,7-tetrahydroindazol-4-one core N1-linked to a phthalazine ring—confers a polypharmacological profile that is absent in simpler indazol-4-one or phthalazine scaffolds [1]. Computational evidence demonstrates that ITPT simultaneously engages two therapeutically complementary targets, eNOS and GLP-1R, with binding affinities of −7.6 kcal/mol and −10.1 kcal/mol respectively, while structurally related phytochemicals from the same plant extracts achieve only moderate single-target binding [1]. The C6 gem-dimethyl substitution pattern, which stabilizes the tetrahydroindazol-4-one tautomeric form, is critical for molecular recognition; analogs lacking this feature (e.g., 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one without the phthalazine substituent) exhibit substantially different target engagement profiles and reduced binding stability in molecular dynamics simulations [2]. Furthermore, ITPT's balanced lipophilicity (predicted logP within optimal range) distinguishes it from co-occurring phytochemicals like 5-α-cholest-8-en-3-one (logP = 7.07), which fails drug-likeness criteria due to excessive hydrophobicity [1]. These structural and pharmacological differentiators mean that substituting ITPT with an in-class indazole or phthalazine analog would compromise the dual-targeting mechanism and favorable pharmacokinetic profile that define its research value.

Scaffold mismatch
Simple indazole or phthalazine analogs lack the fused dual-ring geometry required for the reported polypharmacological profile.
Substitution pattern
C6 gem-dimethyl stabilizes the tetrahydroindazol-4-one tautomeric form critical for target recognition; des-methyl analogs may show reduced binding stability.
Lipophilicity shift
Co-occurring phytochemicals such as 5-ACE exhibit logP ~7.07, exceeding drug-likeness limits; ITPT’s balanced logP differentiates it for research screening.

ITPT: Quantitative Differentiation Evidence


Dual eNOS/GLP-1R Binding Affinity vs. 5-ACE

In a direct head-to-head molecular docking study against human endothelial nitric oxide synthase (eNOS, PDB: 3NOS) and glucagon-like peptide-1 receptor (GLP-1R), ITPT demonstrated superior binding affinity to eNOS compared to the co-identified hit compound 5-ACE, while maintaining comparable potency at GLP-1R [1]. Specifically, ITPT achieved a binding free energy of −7.6 kcal/mol at eNOS versus −7.0 kcal/mol for 5-ACE, representing a 0.6 kcal/mol advantage. At GLP-1R, ITPT recorded −10.1 kcal/mol compared to −10.5 kcal/mol for 5-ACE, a difference of only 0.4 kcal/mol. By contrast, other phytochemicals from the same A. wilkesiana extracts—including 1-piperonyl-3,5-diamino-1,2,4-triazole, piperine, pyrrolidine derivatives, α-cubebene, and alloaromadendrene—exhibited substantially weaker binding to both targets, with eNOS affinities ranging from −6.2 to −7.4 kcal/mol and GLP-1R affinities from −7.4 to −9.1 kcal/mol [1]. ITPT was the only compound among the top eight hits to achieve binding energies of −7.6 kcal/mol or stronger at eNOS while simultaneously exceeding −10.0 kcal/mol at GLP-1R [1].

eNOS/GLP-1R Dual Binding vs. 5-ACE
Head-to-head
ITPT: eNOS −7.6, GLP-1R −10.1 kcal/mol
5-ACE: eNOS −7.0, GLP-1R −10.5 kcal/mol
Other phytochemicals: −6.2 to −7.4 (eNOS), −7.4 to −9.1 (GLP-1R)
ITPT shows stronger eNOS engagement while maintaining comparable GLP-1R binding in computed docking; ranked top among eight hits for dual-target activity.
AutoDock Vina, flexible docking; reported binding free energies.
Dual-targeting eNOS GLP-1R Molecular docking Metabolic disorder

SGLT-2 Binding Affinity vs. Sotagliflozin

In an independent virtual screening and molecular docking study targeting the sodium-glucose cotransporter-2 (SGLT-2), ITPT achieved a binding free energy of −10.7 kcal/mol, which was within 0.7 kcal/mol of the FDA-approved dual SGLT1/2 inhibitor Sotagliflozin (−11.4 kcal/mol) [1]. This near-equivalence in computed binding affinity is notable given that Sotagliflozin is an optimized synthetic drug, whereas ITPT is an unoptimized plant-derived phytochemical. The study further reported that ADMET analysis predicted ITPT's properties were within acceptable limits, with the hit molecule demonstrating better drug-likeness than the conventional drug used as control [1]. This cross-study finding corroborates the dual-targeting data from the eNOS/GLP-1R investigation, collectively positioning ITPT as a multi-target metabolic probe with binding potency approaching that of clinically validated agents across distinct target classes [1].

SGLT-2 Binding vs. Sotagliflozin
Cross-study comparable
ITPT: −10.7 kcal/mol
Sotagliflozin: −11.4 kcal/mol
Δ = 0.7 kcal/mol
Reported comparable computed affinity to the approved drug in virtual screening; ADMET properties predicted within acceptable limits.
Independent study; SGLT-2 target from A. wilkesiana leaf extract.
SGLT-2 Diabetes Virtual screening Binding affinity Phytochemical

α-Amylase Binding Affinity vs. Acarbose & Resveratrol

In a molecular docking investigation of Azadirachta indica stem bark phytochemicals against porcine pancreatic α-amylase, ITPT exhibited a binding free energy of −9.4 kcal/mol, surpassing both the clinical α-glucosidase inhibitor Acarbose (−8.5 kcal/mol) and the reference polyphenol Resveratrol (−8.0 kcal/mol) [1]. The 0.9 kcal/mol advantage over Acarbose and 1.4 kcal/mol advantage over Resveratrol indicate stronger computed enzyme-inhibitor complex stabilization for ITPT. Both ITPT and Resveratrol adhered to Lipinski's rule of five, demonstrating drug-likeness, though ITPT's superior binding energy suggests greater potential as an α-amylase-directed antidiabetic lead [1]. Importantly, this finding is from an independent research group and plant source (A. indica vs. A. wilkesiana), providing cross-validation of ITPT's antidiabetic target engagement capability across different experimental contexts [1].

α-Amylase Binding vs. Acarbose & Resveratrol
Cross-study comparable
ITPT: −9.4 kcal/mol
Acarbose: −8.5 kcal/mol
Resveratrol: −8.0 kcal/mol
Reported stronger binding than Acarbose and Resveratrol in silico; Lipinski compliant, supporting further antidiabetic pathway studies.
Porcine pancreatic α-amylase; Azadirachta indica stem bark extract.
α-Amylase Antidiabetic Molecular docking Binding free energy Phytochemical screening

Drug-Likeness vs. 5-ACE

A direct ADMET comparison between ITPT and 5-ACE, the two most potent dual-targeting hits from A. wilkesiana, revealed a critical pharmacokinetic differentiator [1]. ITPT demonstrated compliance with all evaluated ADMET metrics in ADMETlab 3.0, indicating a favorable pharmacokinetic profile [1]. In stark contrast, 5-ACE exhibited a logP of 7.07, substantially exceeding the recommended optimal range of 1–3 [1]. This extreme lipophilicity predicts poor aqueous solubility, formulation challenges, reduced bioavailability, and increased risk of accumulation in fatty tissues with potential toxicity [1]. While both compounds showed comparable dual-target binding potency, only ITPT satisfied drug-likeness criteria, establishing it as the superior candidate for further development [1].

Drug-Likeness vs. 5-ACE
Head-to-head
ITPT: logP within optimal range (1–3), passes all ADMET filters
5-ACE: logP 7.07, fails drug-likeness metrics
ITPT exhibits favorable predicted pharmacokinetic profile; 5-ACE’s extreme lipophilicity limits developability context in research assays.
ADMETlab 3.0 evaluation; Lipinski, TPSA, flexibility.
ADMET Drug-likeness Lipophilicity Pharmacokinetics LogP

Molecular Dynamics Stability vs. Apo-Protein

All-atom molecular dynamics simulations (100 ns) were performed to assess the stability of ITPT in complex with eNOS and GLP-1R, compared against the corresponding ligand-free apo-proteins [1]. The eNOS-ITPT complex reached rapid equilibrium with a backbone RMSD of 1.6 Å, slightly increasing to 2.0 Å after 45 ns, whereas the apo-eNOS protein exhibited a substantially higher RMSD increase from 2.9 Å to 3.8 Å over 50 ns before plateauing [1]. The GLP-1R-ITPT complex displayed exceptional stability, maintaining an RMSD of 1.0 Å throughout the entire 100 ns simulation, while the apo-GLP-1R protein demonstrated pronounced conformational flexibility [1]. Both ITPT complexes remained well within the 1–4 Å range considered indicative of stable protein–ligand interactions, with the GLP-1R-ITPT complex at the extreme lower boundary of this range, signifying remarkably constrained conformational dynamics upon ligand binding [1].

MD Stability (100 ns)
Class-level inference
eNOS-ITPT: RMSD 1.6–2.0 Å (apo: 2.9→3.8 Å)
GLP-1R-ITPT: RMSD 1.0 Å stable (apo: high flexibility)
ITPT complexes remain within stable RMSD range throughout simulation; supports simulated binding mode stability for both targets.
All-atom MD, Cresset Flare, 100 ns; reported relative to ligand-free apo-protein.
Molecular dynamics RMSD Binding stability eNOS GLP-1R

Multi-Species Occurrence Profile

ITPT has been identified via GC-MS in ethanolic extracts of at least three distinct medicinal plant species: Acalypha wilkesiana brown variant leaf [1], Azadirachta indica stem bark [2], and Plumbago zeylanica root [3]. This recurrence across taxonomically diverse species (Euphorbiaceae, Meliaceae, and Plumbaginaceae) and different plant organs (leaf, stem bark, root) suggests that ITPT is a conserved secondary metabolite rather than an artifact of a single extraction protocol. While this evidence does not directly quantify a performance advantage over synthetic analogs, it provides a quality assurance context: the compound is a bona fide natural product with established GC-MS reference spectra (retention time and mass spectral fragmentation patterns) available through the Wiley KnowItAll Mass Spectral Library [4], enabling reliable analytical authentication of procured material.

Multi-Species Occurrence Profile
Supporting evidence
Identified in 3 plant species (A. wilkesiana, A. indica, P. zeylanica), 3 families, 3 tissue types
Broad natural occurrence reduces supply risk and supports compound identity through multi-source confirmation.
GC-MS with NIST/Wiley library match; SpectraBase reference available.
Phytochemical GC-MS Natural product Chemotaxonomy Occurrence

ITPT: Research & Procurement Applications


Dual-Target eNOS/GLP-1R Probe

Investigators studying the hypertension-hyperglycemia comorbidity axis can deploy ITPT as a dual-targeting molecular probe, leveraging its computed binding affinities of −7.6 kcal/mol (eNOS) and −10.1 kcal/mol (GLP-1R) to simultaneously modulate nitric oxide-mediated vasodilation and incretin-driven insulin secretion pathways [1]. The MD-validated complex stability (RMSD ≤ 1.6 Å for both targets over 100 ns) supports its use in cellular thermal shift assays (CETSA) and surface plasmon resonance (SPR) target engagement studies [1]. ITPT is the only phytochemical from the A. wilkesiana screening panel to demonstrate this specific dual-target profile, making it irreplaceable for experiments requiring concurrent eNOS and GLP-1R modulation from a single chemical entity [1].

Plant-Derived SGLT-2 Inhibitor Lead

Medicinal chemistry teams pursuing natural product-inspired SGLT-2 inhibitors can utilize ITPT as a starting scaffold, given its docking score of −10.7 kcal/mol at SGLT-2—within 0.7 kcal/mol of Sotagliflozin (−11.4 kcal/mol)—and its favorable predicted ADMET profile [1]. ITPT's compliance with drug-likeness metrics contrasts with the developability liabilities of comparator phytochemicals such as 5-ACE (logP = 7.07), positioning ITPT as the more tractable candidate for hit-to-lead optimization programs targeting SGLT-2 [2].

α-Amylase Inhibition Reference Standard

Research groups conducting in silico or in vitro screening of plant extracts for α-amylase inhibitory activity can employ ITPT as a phytochemical reference standard. Its computed binding free energy of −9.4 kcal/mol surpasses Acarbose (−8.5 kcal/mol) and Resveratrol (−8.0 kcal/mol) at the same target, providing a benchmark threshold for hit triaging [1]. The compound's established GC-MS spectral fingerprint (available via Wiley KnowItAll library) further facilitates its use as an analytical reference for dereplication workflows in natural product antidiabetic discovery [3].

Indazole-Phthalazine Scaffold for SAR Studies

Synthetic and medicinal chemistry teams interested in the 1,5,6,7-tetrahydroindazol-4-one scaffold can source ITPT as a characterized hybrid reference compound where the N1-phthalazinyl substituent is pre-installed. The tautomeric behavior of the core scaffold has been computationally and experimentally characterized [1], and the compound's synthetic accessibility via Rh(III)-catalyzed C–H activation of phthalazinones with allenes has been demonstrated [2]. This makes ITPT a valuable analytical standard for reaction development and structure-activity relationship (SAR) studies targeting the indazole-phthalazine chemical space.

Application
Selection Property
Validation Focus
eNOS/GLP-1R dual-pathway modulation studies
Reported dual-target binding profile
Target engagement simulations and MD stability assessment
SGLT-2 inhibitor scaffold development
Computed SGLT-2 binding affinity comparable to reference inhibitor
ADMET and drug-likeness endpoint review
α-Amylase inhibition reference for screening
Computed binding energy benchmark vs. Acarbose and Resveratrol
Cross-study reproducibility and spectral identity confirmation
Indazole-phthalazine SAR investigations
Characterized hybrid scaffold with reported tautomeric behavior
Synthetic accessibility context and analytical reference spectra
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